![molecular formula C7H5NO B1253681 呋喃[3,2-b]吡啶 CAS No. 272-62-8](/img/structure/B1253681.png)
呋喃[3,2-b]吡啶
概述
描述
Furo[3,2-b]pyridine is a chemical compound with the linear formula C8H5NO2 . It is a heterocyclic compound that contains both furan and pyridine rings .
Molecular Structure Analysis
The molecular structure of Furo[3,2-b]pyridine consists of a furan ring fused with a pyridine ring . The molecular formula is C7H5NO, and it has an average mass of 119.121 Da and a monoisotopic mass of 119.037117 Da .Chemical Reactions Analysis
Furo[3,2-b]pyridine can undergo various chemical reactions, including four-step cascade reactions , transformations , and reactions with acrylamides and 4-hydroxy-2-alkynoates .Physical And Chemical Properties Analysis
Furo[3,2-b]pyridine has a density of 1.2±0.1 g/cm3, a boiling point of 179.6±13.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.3 mmHg at 25°C . It also has a molar refractivity of 34.5±0.3 cm3 and a polar surface area of 26 Å2 .科学研究应用
Synthesis of Heterocyclic Compounds
Furo[3,2-b]pyridine serves as a versatile reagent in the synthesis of various heterocyclic compounds. Its structure is conducive to nucleophilic attacks and can undergo various cycloaddition reactions, allowing for the construction of complex heterocycles . These heterocycles are fundamental structures in many pharmaceuticals and agrochemicals due to their biological activity.
Asymmetric Catalysis
The compound has been used in asymmetric catalysis, particularly in sequential gold, palladium/phosphoric acid catalysis . This process enables the creation of enantioenriched furo[3,2-b]pyridines with high yields and excellent selectivity, which is crucial for producing pharmaceuticals with the desired chiral properties.
Ligand for Metal Coordination
Furo[3,2-b]pyridine acts as a ligand for the coordination of metal ions. This application is significant in the field of coordination chemistry, where it can lead to the formation of metal complexes with varied industrial and pharmaceutical applications.
Organic Reaction Catalysis
It is also employed as a catalyst for organic reactions. As a catalyst, furo[3,2-b]pyridine can increase the rate of chemical reactions, which is beneficial in industrial processes to enhance efficiency and reduce costs.
Kinase Inhibition
This compound is a privileged scaffold for the development of highly selective kinase inhibitors . Kinases are enzymes that play a pivotal role in signal transduction and cell regulation, and their inhibitors are important in the treatment of diseases like cancer.
Modulation of the Hedgehog Pathway
Furo[3,2-b]pyridine derivatives have been reported as effective modulators of the Hedgehog signaling pathway . This pathway is critical in embryonic development and its dysregulation is implicated in various cancers, making these derivatives potential therapeutic agents.
安全和危害
未来方向
属性
IUPAC Name |
furo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-7-6(8-4-1)3-5-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTCKZIKGWZNCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480596 | |
| Record name | furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-b]pyridine | |
CAS RN |
272-62-8 | |
| Record name | Furo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=272-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that some furo[3,2-b]pyridine derivatives, particularly 3,5,7-trisubstituted analogs, can act as sub-micromolar modulators of the Hedgehog signaling pathway, a key pathway in embryonic development and frequently dysregulated in various cancers. [] This highlights their potential as anticancer agents targeting this specific pathway.
ANone: The molecular formula of furo[3,2-b]pyridine is C7H5NO. Its molecular weight is 119.12 g/mol.
A: Multiple research papers provide detailed spectroscopic data (NMR, IR, MS) for various synthesized furo[3,2-b]pyridine derivatives. These data are essential for characterizing and confirming the structures of the synthesized compounds. [, , , , , ]
ANone: The provided research papers primarily focus on the synthesis and biological evaluation of furo[3,2-b]pyridine derivatives. Information regarding their material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects and their potential applications in different material science contexts.
ANone: The available research focuses on furo[3,2-b]pyridine as a bioactive scaffold rather than a catalyst. There's no direct evidence presented about its catalytic properties or applications in the provided articles.
A: While not extensively discussed, some research mentions utilizing computational chemistry techniques. For instance, one study employed computational modeling to investigate the interaction between CLK1, a cdc-like kinase, and a specific furo[3,2-b]pyridine derivative (compound 12h), providing insights into their binding mode. []
A: SAR studies have demonstrated that the position and type of substituents on the furo[3,2-b]pyridine core significantly influence its biological activity. For example: * 3,5-Disubstituted furo[3,2-b]pyridines: Showed potent and selective inhibitory activity against CLK kinases. [] * 3,5,7-Trisubstituted furo[3,2-b]pyridines: Exhibited modulation of the Hedgehog signaling pathway, with some derivatives demonstrating sub-micromolar potency. [] * 2-Substituted furo[3,2-b]pyridines: Some compounds within this series, particularly those with specific substitutions at the 2-position, exhibited promising anticancer properties. []
A: Research indicates that 3,5-disubstituted furo[3,2-b]pyridines are potent and selective inhibitors of CLK kinases. Notably, modifications at these positions significantly impact their inhibitory potency and selectivity profiles. Further exploration of SAR in this context is crucial for developing highly optimized CLK inhibitors. [, ]
A: While the research mainly focuses on synthesis and biological activity, one study mentions modifying a furo[3,2-b]pyridine derivative to enhance its metabolic stability in various liver microsomes. [] This suggests that the stability of these compounds can be influenced by structural modifications and highlights the importance of considering stability during drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B1253599.png)
![Bicyclo[2.2.1]hept-2-ene, 5-(phenylsulfinyl)-](/img/structure/B1253600.png)
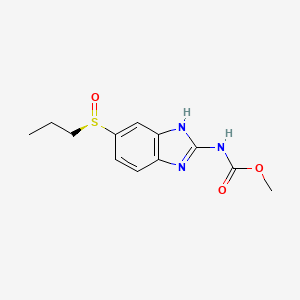
![Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-](/img/structure/B1253605.png)
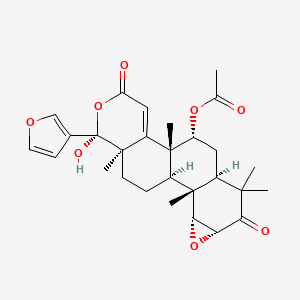
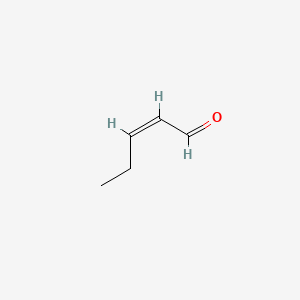
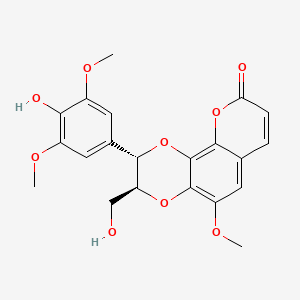
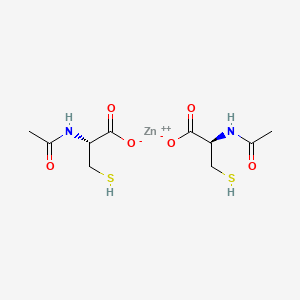


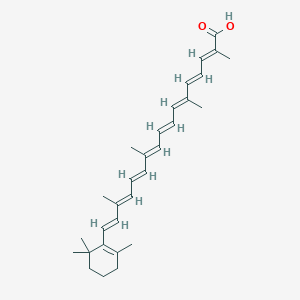
![(1S,4R,7S,10S,13S,16S)-24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1253617.png)
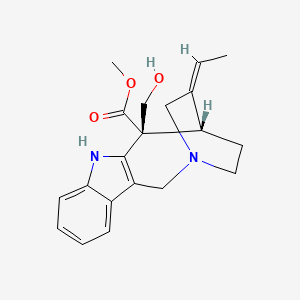
![[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253623.png)